2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
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Overview
Description
The compound “2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide” is a complex organic molecule. It is a derivative of coumarin, which is a fragrant organic compound that is found in many plants . The structure of the compound suggests that it may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides . The specific synthesis process for “this compound” is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a benzamide group, which is a carboxamide derived from benzoic acid, attached to a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms. This is further connected to a chromen-3-yl group, which is a bicyclic compound containing a benzene ring fused to a heterocyclic pyran ring .Scientific Research Applications
Synthesis and Characterization
A variety of compounds, including those incorporating the 2-oxo-2H-chromen-3-yl moiety, have been synthesized to explore their potential applications in scientific research. For example, the successful implementation of ultrasound irradiation has been demonstrated for the rapid synthesis of novel thiazole derivatives bearing a coumarin nucleus, showing potent cytotoxic activity against certain cell lines. This indicates a method for efficient synthesis of potentially bioactive compounds (Gomha & Khalil, 2012). Additionally, the preparation and characterization of coumarin substituted heterocyclic compounds have shown high antioxidant activities, suggesting their potential use in managing oxidative stress-related conditions (Abd-Almonuim et al., 2020).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of synthesized compounds involving 2-oxo-2H-chromen-3-yl structures have been extensively studied. For instance, microwave-assisted synthesis of certain derivatives has revealed significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Raval, Naik, & Desai, 2012). The study of coumarin benzothiazole derivatives as chemosensors for cyanide anions also illustrates the chemical versatility and applicability of these compounds in environmental monitoring and possibly in therapeutic contexts (Wang et al., 2015).
Antitumor Activity
Research on the antitumor activities of chromenone compounds bearing benzothiazole moieties has revealed significant potential against various cancer cell lines. This research avenue is crucial for developing new, more effective cancer therapies, indicating these compounds' relevance in medicinal chemistry and oncology (El-Helw et al., 2019).
Future Directions
The future directions for research on “2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide” could include further exploration of its synthesis, characterization, and potential biological activities. Given the interesting properties of similar compounds, it may be worthwhile to investigate its potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets through various orientations, namely nitrogen orientation, sulfur orientation, and parallel orientation . The substituents at positions 2 and 4 of the thiazole ring can alter these orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets, affecting multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility in various organic solvents suggests it may have good bioavailability .
Result of Action
Thiazole derivatives are known for their wide range of biological activities, suggesting that this compound could have diverse molecular and cellular effects .
Action Environment
The compound’s solubility in various organic solvents suggests it may be stable in different environments .
Properties
IUPAC Name |
2,4-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-26-13-7-8-14(18(10-13)27-2)19(24)23-21-22-16(11-29-21)15-9-12-5-3-4-6-17(12)28-20(15)25/h3-11H,1-2H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBTWXIUTDATBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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